molecular formula C8H8ClF3N2 B14854108 2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine

Cat. No.: B14854108
M. Wt: 224.61 g/mol
InChI Key: FAEIICMEWCCIQH-UHFFFAOYSA-N
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Description

2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile with suitable reagents. One common method involves the reduction of the nitrile group to an amine group using hydrogenation or other reducing agents . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. Its ethanamine side chain also allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-5-3-6(8(10,11)12)7(1-2-13)14-4-5/h3-4H,1-2,13H2

InChI Key

FAEIICMEWCCIQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CCN)Cl

Origin of Product

United States

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